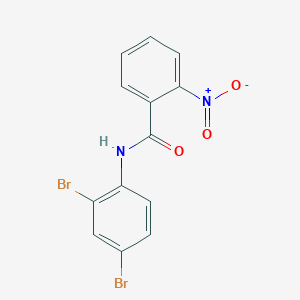
N-(2,4-dibromophenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dibromophenyl)-2-nitrobenzamide: is an organic compound that features a benzamide core substituted with bromine and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromophenyl)-2-nitrobenzamide typically involves the reaction of 2,4-dibromoaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-dibromophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, in solvents such as ethanol or dimethylformamide.
Cyclization: Catalysts like Lewis acids, in solvents like toluene or dichloromethane.
Major Products:
Reduction: 2-amino-N-(2,4-dibromophenyl)benzamide.
Substitution: N-(2,4-dibromophenyl)-2-substituted benzamides.
Cyclization: Various heterocyclic compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: N-(2,4-dibromophenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its ability to form heterocyclic structures is of interest for designing molecules with biological activity .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and other advanced materials. Its bromine and nitro substituents provide sites for further functionalization, making it a versatile precursor.
Mécanisme D'action
The mechanism of action of N-(2,4-dibromophenyl)-2-nitrobenzamide and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atoms can participate in halogen bonding interactions with proteins .
Comparaison Avec Des Composés Similaires
- N-(2,4-dibromophenyl)acetamide
- N-(2,4-dibromophenyl)-2,2-diphenylacetamide
- N-(2,4-dibromophenyl)-2-furamide
Comparison: N-(2,4-dibromophenyl)-2-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for functionalization. Compared to similar compounds, it offers a broader range of chemical transformations and applications, particularly in the synthesis of heterocyclic structures and advanced materials .
Propriétés
Formule moléculaire |
C13H8Br2N2O3 |
|---|---|
Poids moléculaire |
400.02 g/mol |
Nom IUPAC |
N-(2,4-dibromophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8Br2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
Clé InChI |
SVCZCTMXJPCZKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



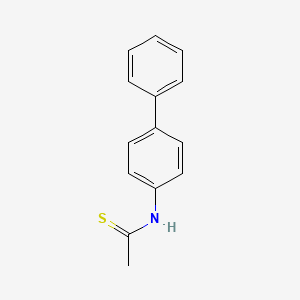
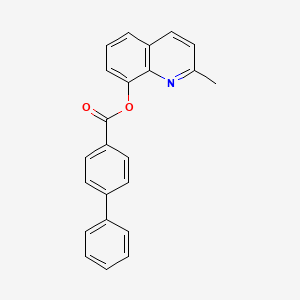
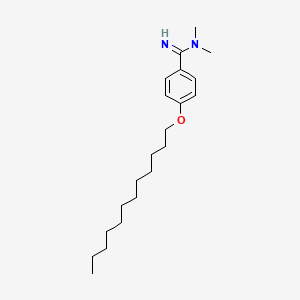
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)
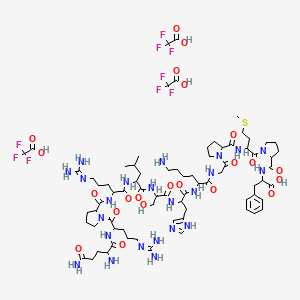
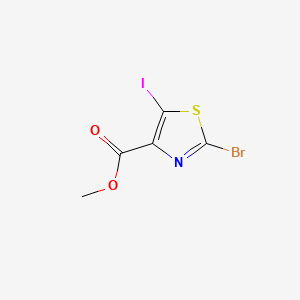
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)

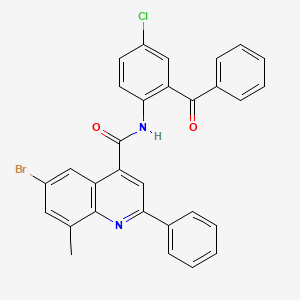

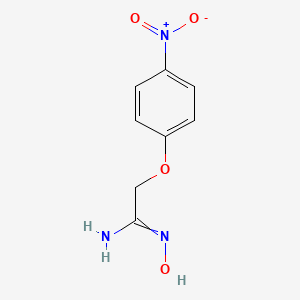
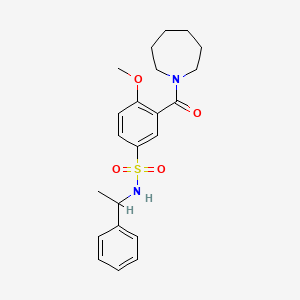
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
